molecular formula C17H22N4O2 B2570808 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide CAS No. 1448128-08-2

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide

Katalognummer: B2570808
CAS-Nummer: 1448128-08-2
Molekulargewicht: 314.389
InChI-Schlüssel: LBVQRXZZALMTSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H22N4O2 and its molecular weight is 314.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry, particularly due to its unique structure that includes both pyrazole and isoxazole moieties. This article explores its biological activity, focusing on anti-inflammatory effects, kinase inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a molecular formula of C18H24N4O3C_{18}H_{24}N_{4}O_{3} and a molecular weight of approximately 344.4 g/mol. Its structure includes cyclopentyl and cyclopropyl groups, which contribute to its biological activity by enhancing binding affinity to various biological targets.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects:

  • Edema Reduction : The compound significantly decreases edema in experimental models, suggesting its potential as an anti-inflammatory agent.
  • Leukocyte Migration : It inhibits leukocyte migration, which is crucial in the inflammatory response.
  • Cytokine Modulation : The compound downregulates proinflammatory cytokines such as IL-6 and TNF-α, which are key mediators in inflammation.

Kinase Inhibition

This compound has shown promise as a kinase inhibitor:

  • Selectivity : It has been tested against various kinases, demonstrating selectivity towards the Akt family, which is involved in cell survival pathways. For instance, it exhibited an IC50_{50} value of 61 nM against Akt1 .
Kinase Target IC50_{50} (nM) Comments
Akt161Selective inhibition observed
FAK100Minimal activity noted

Case Studies and Research Findings

Several studies have explored the pharmacological profile of similar pyrazole derivatives:

  • Inhibition of Cyclooxygenase (COX) : A related class of compounds was evaluated for COX inhibition, with some derivatives showing potent activity against COX-2, a key enzyme in inflammation .
  • Anticancer Activity : Other pyrazole derivatives have demonstrated anticancer properties by inhibiting protein kinases essential for tumor growth. The compound's structural features may allow it to interact effectively with these targets .

Potential Applications

Given its biological activities, this compound could be explored for various therapeutic applications:

  • Anti-inflammatory Drugs : Its ability to reduce inflammation and modulate cytokine levels positions it as a candidate for developing new anti-inflammatory medications.
  • Cancer Therapeutics : The compound's kinase inhibitory activity suggests potential use in cancer treatment, particularly targeting pathways associated with cell proliferation and survival.

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide, as kinase inhibitors. These compounds have shown effectiveness against multiple cancer types, including lymphoma and breast cancer.

Case Study: Kinase Inhibition

A study published in 2022 reviewed various pyrazole-based kinase inhibitors, noting that certain derivatives exhibited significant potency against cancer cell lines. For instance, modifications to the pyrazole scaffold improved their efficacy as anticancer agents, with some compounds achieving IC50 values in the low nanomolar range .

Anti-Inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it may reduce inflammation by downregulating pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory pathways.

Case Study: Inhibition of Proinflammatory Cytokines

In a study focusing on inflammatory responses, this compound demonstrated the ability to suppress NF-kB activation, leading to decreased edema and leukocyte migration in animal models. This suggests its potential utility in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-CancerInhibits various cancer cell lines
Anti-inflammatoryReduces IL-6 and TNF-α levels
NF-kB InhibitionSuppresses NF-kB activation

Eigenschaften

IUPAC Name

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-11-8-15(20-23-11)17(22)18-10-13-9-16(12-6-7-12)21(19-13)14-4-2-3-5-14/h8-9,12,14H,2-7,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVQRXZZALMTSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=NN(C(=C2)C3CC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.